2,2-Diethylmorpholine

描述

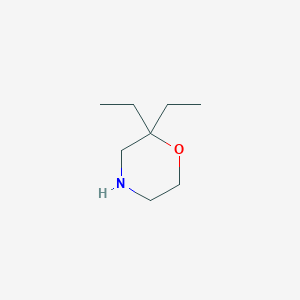

2,2-Diethylmorpholine is a heterocyclic organic compound with the molecular formula C8H17NO. It is a derivative of morpholine, where two ethyl groups are substituted at the second carbon position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylmorpholine typically involves the cyclization of 2,2-diethylaminoethanol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as a catalyst. The process can be summarized as follows:

Starting Materials: 2,2-diethylaminoethanol and ethylene oxide.

Catalyst: Sodium or potassium hydroxide.

Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves:

Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reaction time.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: 2,2-Diethylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: N-substituted derivatives.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : 2,2-Diethylmorpholine is often utilized as an intermediate in the synthesis of various organic compounds. Its ability to stabilize reactive intermediates makes it valuable in multi-step organic syntheses .

2. Pharmaceutical Chemistry

- Drug Development : Morpholine derivatives, including this compound, are explored for their pharmacological activities. They serve as scaffolds in the design of new drugs targeting central nervous system (CNS) disorders. For instance, they can enhance drug potency and bioavailability through improved solubility and permeability across biological membranes .

- Potential Therapeutic Agents : Research indicates that compounds containing morpholine structures can exhibit anti-inflammatory and anti-tumor properties. This compound may play a role in developing novel therapeutic agents due to its favorable pharmacokinetic properties .

3. Industrial Applications

- Corrosion Inhibitors : In industrial settings, this compound is used as a corrosion inhibitor in boiler water treatment systems. Its effectiveness is enhanced when used in conjunction with other amines .

- Solvent Properties : The compound serves as a solvent in various chemical processes due to its ability to dissolve a wide range of organic materials .

Case Studies

作用机制

The mechanism of action of 2,2-Diethylmorpholine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include:

Receptor Binding: It can bind to specific receptors, altering their conformation and activity.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

相似化合物的比较

2,2-Diethylmorpholine can be compared with other morpholine derivatives, such as:

2,2-Dimethylmorpholine: Similar in structure but with methyl groups instead of ethyl groups.

2,2-Diethyl-4-methylmorpholine: Contains an additional methyl group at the fourth position.

Morpholine: The parent compound without any ethyl substitutions.

Uniqueness: The presence of two ethyl groups at the second position makes this compound unique, providing it with distinct chemical and physical properties compared to other morpholine derivatives.

生物活性

2,2-Diethylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Morpholine and its derivatives are known for their utility in drug design, often enhancing pharmacokinetic properties and exhibiting various therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a morpholine ring with two ethyl groups attached to the nitrogen atom. The presence of these alkyl substituents influences its lipophilicity and ability to interact with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into various therapeutic areas:

- Antimicrobial Activity : Morpholine derivatives have been shown to possess significant antimicrobial properties. For instance, compounds with a morpholine moiety have demonstrated activity against a range of bacteria and fungi.

- Antiparasitic Effects : Certain morpholine derivatives exhibit antiparasitic activity against pathogens such as Leishmania and Trypanosoma species.

- Neuroprotective Properties : Research indicates that morpholine derivatives can modulate neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Receptor Modulation : Morpholine derivatives can act as ligands for various receptors, including sigma receptors and neurotransmitter receptors. Their interactions can influence neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Some studies have highlighted the ability of morpholine-containing compounds to inhibit specific enzymes involved in metabolic pathways or disease processes, such as LRRK2 kinase in Parkinson's disease models .

- Cellular Uptake : The lipophilicity imparted by the ethyl groups enhances cellular membrane permeability, facilitating better absorption and bioavailability in biological systems.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antiparasitic Activity : A study evaluated the efficacy of various morpholine derivatives against Leishmania donovani, revealing that certain modifications led to enhanced activity against both promastigote and amastigote forms . This suggests potential for developing new treatments for leishmaniasis.

- Neuroprotective Effects : Research has indicated that certain morpholine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease . These findings support further investigation into their potential as neuroprotective agents.

- Antimicrobial Studies : Investigations into the antimicrobial properties of morpholine derivatives have shown promising results against multiple bacterial strains. For example, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are effective strategies for optimizing the synthesis of 2,2-Diethylmorpholine to achieve high purity and yield?

- Methodological Answer : Use factorial experimental design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, orthogonal arrays can identify critical factors affecting yield, while post-synthesis purification (e.g., recrystallization or column chromatography) ensures purity. Validate outcomes using quantitative NMR or HPLC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be cross-validated?

- Methodological Answer : Combine H/C NMR to confirm proton and carbon environments, IR spectroscopy to identify functional groups (e.g., morpholine ring vibrations), and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-validate results with computational simulations (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. How should stability studies under varying environmental conditions (e.g., pH, temperature) be designed to assess this compound’s degradation pathways?

- Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines. Expose the compound to stressors (e.g., UV light, oxidative agents) and monitor degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Apply triangulation by integrating multiple techniques:

- Compare experimental NMR with computational predictions (DFT or machine learning-based tools).

- Perform 2D NMR (e.g., COSY, HSQC) to confirm coupling relationships.

- Rule out impurities via elemental analysis or X-ray crystallography. Document discrepancies in a deviation log for iterative refinement .

Q. What computational methods are suitable for predicting this compound’s reactivity in catalytic systems or biological environments?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and molecular dynamics (MD) simulations to study solvation effects. Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects) .

Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., nucleophilic substitution vs. ring-opening) in this compound derivatives?

- Methodological Answer : Employ isotopic labeling (e.g., O or H) to track atom movement and intermediate trapping experiments (e.g., using radical scavengers). Analyze time-resolved spectroscopic data (e.g., stopped-flow IR) to identify transient species .

Q. What statistical approaches address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) to quantify variability across studies. Apply mixed-effects models to account for confounding variables (e.g., cell line heterogeneity). Validate findings through blinded replication studies .

Q. Ethical and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Follow institutional chemical hygiene plans (CHPs) for PPE (gloves, fume hoods) and waste segregation. Neutralize morpholine derivatives using approved methods (e.g., acid hydrolysis for amine-containing compounds). Document disposal procedures in alignment with EPA or ECHA guidelines .

属性

IUPAC Name |

2,2-diethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASBQIGGDYZBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598711 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167947-91-3 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。